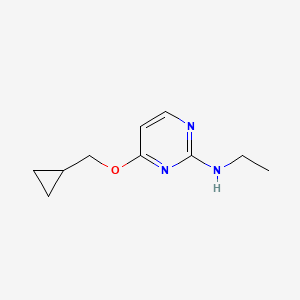![molecular formula C9H15ClN4O2 B1465969 N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220035-11-9](/img/structure/B1465969.png)
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Übersicht
Beschreibung
“N-(2-Hydroxyethyl)pyridine-3-carboxamide” is a chemical compound with the empirical formula C8H10N2O2 . It is an amide form of isonicotinic acid . This compound is used for material synthesis .
Molecular Structure Analysis
The molecular structure of “N-(2-Hydroxyethyl)pyridine-3-carboxamide” involves a pyridine ring with a carboxamide group in the 3-position . The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Hydroxyethyl)pyridine-3-carboxamide” include solubility in water (191 g/L), ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
This compound is a piperidine derivative, and such derivatives are crucial in pharmacological research. Piperidine structures are present in more than twenty classes of pharmaceuticals, including alkaloids . They are key synthetic blocks for drug construction due to their significant role in the pharmaceutical industry. The compound may be used to synthesize various piperidine derivatives, which can lead to the discovery and biological evaluation of potential drugs containing piperidine moieties.
Anti-inflammatory Applications
Piperidine derivatives have been noted for their anti-inflammatory properties. The structure-activity relationships (SARs) of these compounds indicate that specific substitutions on the piperidine ring can enhance anti-inflammatory activity . Research into the SARs of piperidine derivatives, including the compound , could lead to the development of new anti-inflammatory agents.
Antidiabetic Potential
The pyrrolo[3,4-c]pyridine derivatives, which are structurally related to the compound being analyzed, have shown promise in reducing blood glucose levels. This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and cardiovascular diseases .
Organic Synthesis
In the field of organic synthesis, this compound could act as an intermediate. Its related compounds have been used for the protection of carboxyl groups in organic synthesis, indicating that it could serve a similar function in the synthesis of complex organic molecules .
Vasodilator Synthesis
The compound has applications in the synthesis of oxadiazole oxide derivatives, which are known as vasodilators. These are compounds that dilate blood vessels and can be used to treat conditions like hypertension .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c14-4-3-11-9(15)8-6-5-10-2-1-7(6)12-13-8;/h10,14H,1-5H2,(H,11,15)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWFHJNKEUZDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)






![4-[(Cyclopropylmethyl)amino]-2-pyrimidinol](/img/structure/B1465901.png)
![2-Methyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)



![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)